印地布林
描述
吲地布林,也称为 N-(吡啶-4-基)-[1-(4-氯苄基)-吲哚-3-基]-乙醛酰胺,是一种新型的合成小分子,可作为微管抑制剂。它以破坏微管的能力而闻名,微管是细胞骨架的重要组成部分。 与其他微管抑制剂如紫杉醇类和长春花碱类不同,吲地布林不表现出神经毒性,使其成为有前景的抗癌药物候选者 .
科学研究应用
吲地布林在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:
准备方法
合成路线和反应条件: 吲地布林通过一个多步骤过程合成,从吲哚衍生物开始最后一步涉及形成乙醛酰胺键 .
工业生产方法: 虽然吲地布林的具体工业生产方法没有被广泛记录,但合成通常涉及标准有机合成技术,例如缩合反应、亲核取代反应和酰胺键形成。 反应条件通常包括使用二氯甲烷等溶剂和碳载钯等催化剂 .
化学反应分析
反应类型: 吲地布林主要经历与其作为微管抑制剂的作用相关的反应。这些包括:
聚合抑制: 吲地布林与微管蛋白结合,阻止其聚合成微管.
取代反应: 吡啶基和氯苄基在特定条件下可以发生取代反应.
常用试剂和条件:
主要产物: 吲地布林反应的主要产物是抑制微管聚合,导致癌细胞周期停滞和凋亡 .
作用机制
吲地布林通过与微管蛋白结合来发挥作用,微管蛋白形成微管。这种结合阻止了微管蛋白聚合成微管,导致微管网络不稳定。 因此,细胞无法完成有丝分裂,导致细胞周期在 G2/M 期停滞,随后发生凋亡 . 吲地布林专门靶向未修饰的微管蛋白,这种微管蛋白在癌细胞中更常见,从而降低了神经毒性的风险 .
相似化合物的比较
吲地布林在微管抑制剂中独一无二,因为它没有神经毒性。类似的化合物包括:
紫杉醇类(例如,紫杉醇): 这些化合物稳定微管,但通常会导致周围神经病变.
长春花碱类(例如,长春新碱): 这些化合物也抑制微管聚合,但与神经毒性有关.
吲地布林能够区分成熟的神经元和非神经元微管蛋白,使其有别于这些其他化合物,使其成为具有较少副作用的抗癌治疗的有前景的候选药物 .
属性
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-16-7-5-15(6-8-16)13-26-14-19(18-3-1-2-4-20(18)26)21(27)22(28)25-17-9-11-24-12-10-17/h1-12,14H,13H2,(H,24,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLIIYNRSAWTSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174368 | |
Record name | Indibulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204205-90-3 | |
Record name | Indibulin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204205903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indibulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06169 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indibulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDIBULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80K4H2RB8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。